2,2-difluoro-N-methoxy-N-methylpropanamide

Medicinal Chemistry Physicochemical Properties Lipophilicity Modulation

2,2-Difluoro-N-methoxy-N-methylpropanamide (CAS 608537-54-8) is a fluorinated organic compound classified as a Weinreb amide. Its molecular structure features a key gem-difluoro group at the alpha-carbon of the propanamide backbone.

Molecular Formula C5H9F2NO2
Molecular Weight 153.13 g/mol
CAS No. 608537-54-8
Cat. No. B1467728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoro-N-methoxy-N-methylpropanamide
CAS608537-54-8
Molecular FormulaC5H9F2NO2
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)OC)(F)F
InChIInChI=1S/C5H9F2NO2/c1-5(6,7)4(9)8(2)10-3/h1-3H3
InChIKeyIOFFSZHUEANECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-N-methoxy-N-methylpropanamide (CAS 608537-54-8): A Specialized Fluorinated Weinreb Amide for Precision Synthesis


2,2-Difluoro-N-methoxy-N-methylpropanamide (CAS 608537-54-8) is a fluorinated organic compound classified as a Weinreb amide. Its molecular structure features a key gem-difluoro group at the alpha-carbon of the propanamide backbone [1]. This compound functions as a versatile synthetic intermediate, primarily utilized in the controlled formation of carbon-carbon bonds. As a Weinreb amide, it acts as a robust acylating agent that selectively reacts with organometallic reagents to form ketones without over-addition, serving as a strategic alternative to aldehydes or acid chlorides [2]. The presence of the difluoro moiety imparts distinct electronic and physicochemical properties, making it a valuable building block in medicinal chemistry and materials science for incorporating fluorinated motifs into complex molecules [1].

Why Generic Substitution is Inadequate: The Critical Role of Alpha-Difluorination in 2,2-Difluoro-N-methoxy-N-methylpropanamide


Generic substitution of 2,2-difluoro-N-methoxy-N-methylpropanamide with a non-fluorinated or mono-fluorinated analog is not possible due to the unique and quantifiable impact of the gem-difluoro group on reactivity and product profile. The introduction of two fluorine atoms at the alpha-carbon dramatically alters the electron density of the amide carbonyl, directly affecting its reactivity with nucleophilic organometallic reagents [1]. This electronic modulation is essential for the selective synthesis of α,α-difluoroketones, a privileged motif in drug design. Substituting this compound with N-methoxy-N-methylpropanamide (CAS 104863-65-2) leads to the formation of non-fluorinated ketones, entirely missing the critical metabolic stability and lipophilicity modulation imparted by the fluorine atoms, thus negating the purpose of its use in many research and development contexts [2].

Quantitative Selection Guide: Performance Evidence for 2,2-Difluoro-N-methoxy-N-methylpropanamide


Molecular Weight and Lipophilicity (LogP) Increase Over Non-Fluorinated Analog

The substitution of two hydrogen atoms with fluorine atoms increases both the molecular weight and lipophilicity, which are critical parameters in drug design. Compared to the non-fluorinated analog N-methoxy-N-methylpropanamide (MW 117.15, LogP unavailable), 2,2-difluoro-N-methoxy-N-methylpropanamide has a higher molecular weight (153.13) and a calculated LogP of 0.46, indicating a measurable but controlled increase in lipophilicity, which can enhance membrane permeability without causing excessive hydrophobicity .

Medicinal Chemistry Physicochemical Properties Lipophilicity Modulation

Synthesized Product Differentiation: Access to α,α-Difluoroketones vs. Standard Ketones

The primary application of this compound is its reaction with organolithium reagents to form α,α-difluoroketones [1]. This is a specific synthetic outcome that is fundamentally unattainable with the non-fluorinated comparator, N-methoxy-N-methylpropanamide (CAS 104863-65-2), which would yield standard, non-fluorinated ketones. The value of this transformation is highlighted by the fact that α,α-difluoroketones are potent transition-state analog inhibitors of hydrolytic enzymes like proteases and esterases, a property absent in their non-fluorinated counterparts [2].

Synthetic Methodology Organofluorine Chemistry Enzyme Inhibition

Purity-Driven Reproducibility in Multi-Step Synthesis

The commercially available purity of 2,2-difluoro-N-methoxy-N-methylpropanamide is typically specified at a minimum of 95% by major vendors like AKSci, Fluorochem, and MolCore . While its close analog 2,2-difluoro-N-methoxy-N-methylacetamide is also offered at 95% purity by suppliers like Thermo Scientific, the impact of impurities becomes significant in reactions that are sensitive to the exact chain length, such as those leading to specific enzyme inhibitors . A 5% impurity level in one intermediate can cascade to create difficult-to-separate byproducts in the final step, diminishing the yield and purity of a complex pharmaceutical target molecule more severely than in a simpler analog's pathway.

Process Chemistry Quality Control Reproducibility

Optimal Application Scenarios for 2,2-Difluoro-N-methoxy-N-methylpropanamide in R&D


Synthesis of α,α-Difluoroethyl Ketone-Based Protease Inhibitors

This compound is the ideal starting material for medicinal chemistry programs targeting the synthesis of serine or cysteine protease inhibitors. The resulting α,α-difluoroethyl ketone group is a proven, potent electrophilic warhead that forms a stable hemiketal adduct with the active site serine or cysteine residue. This established mechanism of action is the direct consequence of the target compound's unique reactivity. Using a non-fluorinated or mono-fluorinated analog would yield an inactive or significantly less potent inhibitor, as demonstrated by the foundational work on fluorinated ketone protease inhibitors [1].

Development of Metabolic Stability in Peptide-Lead Compounds

In peptide lead optimization, the strategic incorporation of a gem-difluoro group can block oxidative metabolism at specific sites. Researchers can use this compound to install a difluoroacetyl moiety, which acts as a metabolically resistant isostere for a labile acetyl or other functional group. This application is supported by evidence that fluorination at specific positions directly enhances the stability and bioavailability of peptides [2]. The compound serves as a single, highly functionalized reagent for this purpose, bypassing multi-step protection/deprotection sequences.

Precursor for Chiral α,α-Difluoro-β-hydroxyketone Building Blocks

Following the methodology of converting optically active esters to Weinreb amides, this propanamide can be used as a precursor to synthesize chiral α,α-difluoro-β-hydroxyketones. These are versatile chiral building blocks with high enantiomeric excess (up to 100% ee) for asymmetric synthesis [3]. The propanamide scaffold offers a distinct steric environment compared to the acetamide analog, making it suitable for introducing a bulkier substituent adjacent to the difluoro center. This allows access to chiral molecules that are not accessible from smaller-chain analogs, expanding the accessible chemical space in asymmetric drug synthesis.

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